![molecular formula C29H18O3 B11163700 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11163700.png)
3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with biphenyl and phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could potentially be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests potential therapeutic applications for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Properties
The compound has demonstrated significant anticancer activity through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Modulation of key signaling pathways such as the PI3K/Akt pathway.
Studies have shown that it can inhibit the proliferation of different cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .
Neuroprotective Effects
Preliminary studies suggest that 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one may protect neuronal cells from oxidative stress and apoptosis. This property indicates its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing efficacy against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents.
Organic Electronics
Due to its unique chemical structure, this compound can serve as a building block for the synthesis of organic electronic materials. Its properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to conduct electricity and emit light.
Dyes and Pigments
The compound can also be utilized in the synthesis of dyes and pigments owing to its vibrant color properties derived from its furochromene core structure. This application is particularly relevant in the textile and coating industries .
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPKs signaling pathways. This involves the phosphorylation of cAMP-responsive element binding protein (p-CREB) and the activation of p38 mitogen-activated protein kinase (MAPK) and Jun N-terminal kinase (JNK) .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Biphenylyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-Biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Biological Activity
3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, a compound belonging to the class of furochromenones, has garnered attention in scientific research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on various studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C29H18O3 |
Molecular Weight | 414.4 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 652.5 ± 43.0 °C |
LogP | 7.90 |
The structure features a furochromenone core with biphenyl and phenyl substituents, which may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Melanin Synthesis Regulation : The compound has been shown to upregulate melanin synthesis by activating the cAMP/PKA and MAPK signaling pathways, leading to the phosphorylation of cAMP-responsive element binding protein (CREB) and activation of p38 MAPK and JNK pathways .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Mechanistic Insights : The inhibition of sirtuins has been proposed as a mechanism for its anticancer activity, as sirtuins are involved in regulating cellular stress responses and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- COX Inhibition : It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
- Study on Melanogenesis : A study highlighted how the compound effectively increased melanin production in melanocytes, suggesting potential applications in treating skin pigmentation disorders .
- Cancer Cell Line Testing : In a series of tests against breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity compared to control groups, indicating its potential as a therapeutic agent .
Properties
Molecular Formula |
C29H18O3 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-phenyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C29H18O3/c30-29-16-23(21-9-5-2-6-10-21)24-15-25-26(18-31-27(25)17-28(24)32-29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H |
InChI Key |
ZHDSKWHIJAUKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC4=C3C=C5C(=CC(=O)OC5=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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